N3'-Acetylgentamicin

Description

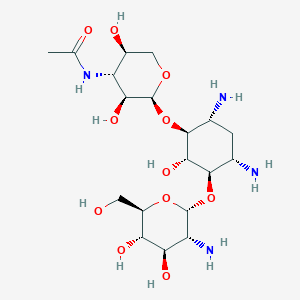

Structure

3D Structure

Properties

Molecular Formula |

C19H36N4O11 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

N-[(2S,3S,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-4-yl]acetamide |

InChI |

InChI=1S/C19H36N4O11/c1-5(25)23-11-8(26)4-31-19(14(11)29)34-17-7(21)2-6(20)16(15(17)30)33-18-10(22)13(28)12(27)9(3-24)32-18/h6-19,24,26-30H,2-4,20-22H2,1H3,(H,23,25)/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-/m0/s1 |

InChI Key |

KEIJCRBIDGPDMU-VSTVETRJSA-N |

SMILES |

CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |

Canonical SMILES |

CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |

Origin of Product |

United States |

Enzymatic Biosynthesis of N3 Acetylgentamicin: Aminoglycoside N3 Acetyltransferases Aac 3

Classification and Nomenclature of AAC(3) Enzymes

The enzymes responsible for the creation of N3'-Acetylgentamicin belong to the larger family of aminoglycoside acetyltransferases (AACs), which are transferase enzymes. nih.gov These enzymes are further classified based on the position on the aminoglycoside molecule that they modify. The AAC(3) family of enzymes specifically targets the 3-amino group of the 2-deoxystreptamine (B1221613) ring, a core structural component of many aminoglycoside antibiotics. nih.govmcmaster.ca

EC Number Designation

The Enzymatic Commission (EC) has assigned specific numbers to the enzymes that catalyze the N-acetylation of gentamicin (B1671437).

EC 2.3.1.60 is designated for gentamicin 3'-N-acetyltransferase . wikipedia.orgqmul.ac.uk This enzyme specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the 3'-amino group of gentamicin C, resulting in the formation of this compound C and Coenzyme A (CoA). wikipedia.orgqmul.ac.uk Other names for this enzyme include gentamicin acetyltransferase I and aminoglycoside acetyltransferase AAC(3)-1. wikipedia.orgqmul.ac.uk

EC 2.3.1.81 is assigned to aminoglycoside N3'-acetyltransferase . expasy.orgqmul.ac.uk This classification represents a broader group of enzymes that can acetylate the 3-amino group of various 2-deoxystreptamine-containing antibiotics, not limited to just gentamicin. expasy.orgqmul.ac.uk Substrates for these enzymes can include kanamycin (B1662678), tobramycin (B1681333), neomycin, and apramycin (B1230331). expasy.orgqmul.ac.ukuniprot.org

Subtypes and Isoforms of AAC(3)

The AAC(3) family is diverse, with several subtypes and isoforms identified based on their substrate specificity and the resistance patterns they confer. nih.gov These are often designated with Roman numerals.

AAC(3)-I : This subtype, often encoded by the aacC1 gene, primarily confers resistance to gentamicin. uniprot.orgoup.com It has a relatively limited substrate range compared to other subtypes. uniprot.org Variants such as AAC(3)-Ia, AAC(3)-Ib, AAC(3)-Ic, and AAC(3)-Id have been identified. oup.comasm.org

AAC(3)-II : These enzymes also preferentially modify the gentamicin group of aminoglycosides. nih.gov They exhibit a narrow substrate specificity, primarily acting on 4,6-disubstituted compounds. nih.gov

AAC(3)-III : Encoded by genes like aacC3, this subtype has a broad substrate range, capable of acetylating a wide variety of aminoglycosides including gentamicin, tobramycin, and neomycin. nih.govuniprot.orgnih.gov

AAC(3)-IV : This subtype, encoded by the aac(3)-IV gene, is known for having the broadest substrate specificity among the AAC(3) enzymes. nih.govresearchgate.net It can inactivate a large number of aminoglycosides, including the veterinary antibiotic apramycin. nih.govresearchgate.net

AAC(3)-XI : Further research continues to identify additional subtypes and variants within the AAC(3) family, contributing to the evolving landscape of aminoglycoside resistance.

Table 1: Classification and Nomenclature of Key AAC(3) Enzymes

| Enzyme Name | EC Number | Common Substrates | Key Characteristics |

|---|---|---|---|

| Gentamicin 3'-N-acetyltransferase | EC 2.3.1.60 | Gentamicin C, Sisomicin qmul.ac.ukexpasy.org | Specific for gentamicin and closely related compounds. qmul.ac.uk |

| Aminoglycoside N3'-acetyltransferase | EC 2.3.1.81 | Gentamicin, Kanamycin, Tobramycin, Neomycin, Apramycin expasy.orgqmul.ac.uk | Broad substrate range among 2-deoxystreptamine antibiotics. expasy.orgqmul.ac.uk |

| AAC(3)-I | EC 2.3.1.60 | Gentamicin, Sisomicin uniprot.orgoup.com | Confers resistance primarily to gentamicin. uniprot.org |

| AAC(3)-II | N/A | 4,6-disubstituted aminoglycosides (e.g., Gentamicin) nih.govnih.gov | Narrow substrate specificity. nih.gov |

| AAC(3)-III | EC 2.3.1.81 | Gentamicin, Tobramycin, Neomycin nih.govuniprot.org | Broad substrate promiscuity. nih.govnih.gov |

| AAC(3)-IV | EC 2.3.1.81 | Gentamicin, Apramycin, and a wide range of other aminoglycosides nih.govresearchgate.net | The broadest substrate specificity within the AAC(3) family. nih.govresearchgate.net |

Biochemical Reaction Pathway

The enzymatic synthesis of this compound is a well-defined biochemical reaction catalyzed by AAC(3) enzymes.

Reactants and Products

The fundamental reaction involves two substrates:

Acetyl-Coenzyme A (Acetyl-CoA) : This molecule serves as the donor of the acetyl group. wikipedia.orgqmul.ac.uk

Gentamicin C : This is the aminoglycoside substrate that receives the acetyl group. wikipedia.orgqmul.ac.uk

The reaction yields two products:

This compound C : The modified, inactive form of the antibiotic. wikipedia.orgqmul.ac.uk

Coenzyme A (CoA) : The remaining part of the acetyl donor molecule. wikipedia.orgqmul.ac.uk

Regiospecificity of Acetylation

A critical feature of AAC(3) enzymes is their high regiospecificity. They exclusively catalyze the acetylation of the amino group at the N3' position of the 2-deoxystreptamine ring of the gentamicin molecule. nih.govmcmaster.ca This specific modification is what defines this family of enzymes and is the basis for their nomenclature.

Comparative Analysis of N3'-Acetylation with Other Aminoglycoside Acetylation Sites

Aminoglycoside inactivation through acetylation is not limited to the N3' position. Bacteria have evolved a variety of acetyltransferase enzymes that target different amino groups on the aminoglycoside scaffold. nih.govoup.com Understanding these different sites of modification highlights the diverse strategies bacteria employ to develop resistance.

Common acetylation sites other than N3' include:

AAC(6') : These enzymes acetylate the amino group at the 6' position. nih.gov This is one of the most prevalent mechanisms of aminoglycoside resistance. embopress.org

AAC(2') : This group of enzymes targets the amino group at the 2' position. nih.govfrontiersin.org

AAC(1) : These enzymes modify the amino group at the 1 position of the 2-deoxystreptamine ring. nih.govoup.com

The regiospecificity of these different AAC enzymes is a key determinant of the resistance profile of a particular bacterial strain. For instance, an enzyme that acetylates the 6' position will inactivate a different spectrum of aminoglycosides than an enzyme that modifies the 3' position. The presence of multiple AAC enzymes with different specificities in a single bacterium can lead to broad-spectrum resistance against this class of antibiotics.

Table 2: Major Aminoglycoside Acetylation Sites and Corresponding Enzymes

| Acetylation Site | Enzyme Family | Example Substrates |

|---|---|---|

| N3' | AAC(3) | Gentamicin, Tobramycin, Neomycin nih.govuniprot.org |

| N6' | AAC(6') | Amikacin (B45834), Tobramycin, Kanamycin embopress.org |

| N2' | AAC(2') | Gentamicin, Tobramycin, Dibekacin (B1670413) frontiersin.org |

| N1 | AAC(1) | Apramycin nih.gov |

Enzyme Kinetics and Catalytic Mechanisms of AAC(3)

The study of the enzyme kinetics and catalytic mechanisms of AAC(3) enzymes provides crucial insights into their function and substrate specificity. This understanding is vital for the development of new antibiotics or inhibitors that can overcome resistance.

Steady-state kinetics are used to determine key parameters that describe the efficiency of an enzyme. scribd.com The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a lower K_m generally indicates a higher affinity of the enzyme for its substrate. buffalo.edu The turnover number (k_cat) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. cmu.edu The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency, especially at low substrate concentrations. scribd.comcmu.edu

For AAC(3) enzymes, these parameters are determined for both the aminoglycoside substrate (like gentamicin) and the co-substrate, acetyl-CoA. For example, studies on AAC(3)-IV have shown it has a narrow specificity for the acyl-donor, with acetyl-CoA being the preferred substrate, while exhibiting a broad range of activity for various aminoglycosides. nih.govnih.gov

Table 1: Steady-State Kinetic Parameters for AAC(3)-IV with Various Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |

| Acetyl-CoA | 5.0 ± 0.1 | - | - |

| Ribostamycin (B1201364) | 55 ± 4 | - | - |

| Data from studies on AAC(3)-IV, specific values for V_max are often reported relative to total enzyme concentration. |

This table is interactive. You can sort and filter the data.

AAC(3) enzymes catalyze a reaction involving two substrates (acetyl-CoA and an aminoglycoside) and produce two products (CoA and the acetylated aminoglycoside), which is characteristic of a Bi-Bi reaction. gouni.edu.ng Kinetic studies, including initial velocity analysis and dead-end inhibition experiments, have been employed to elucidate the order of substrate binding and product release. nih.gov

For many aminoglycoside N-acetyltransferases, the kinetic mechanism is sequential, meaning both substrates must bind to the enzyme to form a ternary complex before any product is released. nih.govgouni.edu.ng This sequential mechanism can be either ordered, where substrates bind in a specific sequence, or random, where the order of substrate binding is not fixed. gouni.edu.ng

Studies on AAC(3)-IV from E. coli have revealed an intersecting initial velocity pattern, which is indicative of a sequential kinetic mechanism. nih.gov Further dead-end inhibition studies with this enzyme were consistent with a random Bi-Bi kinetic mechanism, where either acetyl-CoA or the aminoglycoside can bind first to the enzyme. nih.govnih.gov In contrast, the AAC(3)-Ib domain follows a steady-state ordered Bi-Bi kinetic mechanism, where acetyl-CoA binds first. researchgate.net

The rate of the enzymatic reaction catalyzed by AAC(3) is dependent on the concentrations of both the aminoglycoside substrate and the co-substrate, acetyl-CoA. cmu.edulibretexts.org Initially, as the concentration of either substrate increases, the reaction rate also increases. ucl.ac.uk However, at a certain point, the enzyme becomes saturated with the substrate, and the reaction rate approaches its maximum velocity (V_max). libretexts.orgucl.ac.uk

Interestingly, for some AAC(3) enzymes and certain aminoglycoside substrates, a phenomenon known as substrate inhibition has been observed. nih.gov In such cases, at very high concentrations of the aminoglycoside, the reaction rate begins to decrease. researchgate.net This has been noted for substrates like ribostamycin with AAC(3)-IV. nih.gov

The enzymatic activity of AAC(3) is significantly influenced by pH. khanacademy.org Each enzyme has an optimal pH range at which it exhibits maximum activity. libretexts.org Deviations from this optimal pH can lead to a decrease in activity, and extreme pH values can cause irreversible denaturation of the enzyme. khanacademy.org

Studies on the pH dependence of AAC(3)-IV activity have revealed the involvement of both acid and base-assisted catalysis. nih.govnih.gov The analysis of the pH profile for k_cat and k_cat/K_m suggests the presence of key ionizable residues in the active site that are involved in substrate binding and catalysis. nih.gov For AAC(3)-IV, the data pointed to one acidic and one basic pK_a value, along with three other ionizable groups crucial for substrate binding. nih.gov Similarly, the diacetylation of gentamicin by the bifunctional enzyme AAC(3)-Ib/AAC(6′)-Ib′ was found to be pH-dependent, occurring at pH 7.5 or 8.0 but not at a pH below 7.0. asm.orgasm.org

Solvent kinetic isotope effects (SKIEs) are measured by comparing the reaction rate in water (H₂O) to that in heavy water (D₂O). libretexts.org This analysis can provide insights into the rate-limiting steps of the enzymatic reaction, particularly whether a proton transfer is involved in these steps. libretexts.orgmdpi.com

Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of ligand binding to a protein, including the dissociation constant (K_d), enthalpy change (ΔH), and entropy change (ΔS). metu.edu.tr These parameters provide a complete thermodynamic profile of the binding event.

ITC studies on AAC(3)-IV have been conducted to characterize the binding of both acetyl-CoA and the aminoglycoside substrate ribostamycin. nih.gov The results showed that acetyl-CoA binds with a higher affinity (lower K_d) than ribostamycin. nih.gov The binding of both ligands was shown to have distinct enthalpic and entropic contributions. nih.gov For AAC(3)-IIIb, the binding of antibiotics is an enthalpy-driven process, which is compensated by an unfavorable entropy change. metu.edu.tr The presence of the coenzyme A significantly enhances the affinity of the antibiotic for AAC(3)-IIIb. metu.edu.tr

Table 2: Thermodynamic Parameters for Ligand Binding to AAC(3)-IV

| Ligand | K_d (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Acetyl-CoA | 5 ± 0.1 | -7.2 | -9.1 | 1.9 |

| Ribostamycin | 55 ± 4 | -5.8 | -0.67 | -5.13 |

This table is interactive. You can sort and filter the data.

Molecular and Structural Insights into Aac 3 Enzymes

Protein Architecture and Domain Organization

Aminoglycoside 3-N-acetyltransferases (AAC(3)) are members of the large and diverse GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govcathdb.infonih.gov This superfamily encompasses enzymes from all domains of life that catalyze the transfer of an acyl group, typically from acetyl coenzyme A (AcCoA), to a primary amine of a wide array of substrates. nih.gov The GNAT superfamily is characterized by a conserved structural fold, which, despite variations in primary sequences, provides a common scaffold for their catalytic activity. researchgate.netresearchgate.net

GNAT enzymes, including the AAC(3) family, are involved in a multitude of cellular processes, such as transcriptional regulation, stress response, and antibiotic resistance. nih.gov The classification of AAC(3) enzymes within the GNAT superfamily is based on their shared structural motifs and their function in acetylating the 3-amino group of the 2-deoxystreptamine (B1221613) ring found in many aminoglycoside antibiotics. researchgate.netnih.gov This modification inactivates the antibiotic, rendering the bacteria resistant. mcmaster.ca

The GNAT fold typically consists of a central, mixed β-sheet, usually composed of six β-strands, and four α-helices arranged in a specific order (β1-α1-α2-β2-β3-β4-α3-β5-α4-β6). cathdb.inforesearchgate.net This structural framework is essential for the binding of both the AcCoA donor and the aminoglycoside acceptor substrates. researchgate.net

Within the GNAT superfamily, including the AAC(3) enzymes, several conserved sequence motifs are crucial for their structure and function. nih.govoup.com These motifs are typically located in key regions of the protein, contributing to the formation of the active site and the binding of substrates. One of the well-characterized motifs in many GNAT members is the R/Q-X-X-G-X-A/G motif, which is involved in positioning the pyrophosphate group of AcCoA through hydrogen bonds. researchgate.net

Site-directed mutagenesis studies on various acetyltransferases have identified specific residues that are critical for catalytic activity. nih.govacs.org For instance, in AAC(3)-IV, mutagenesis of His124, Glu185, and Asp187 resulted in a complete loss of drug resistance, highlighting their essential role in substrate binding. uzh.ch Another key residue, Asp67, appears to be a discriminating factor in the binding of different aminoglycosides, such as apramycin (B1230331) and gentamicin (B1671437). uzh.chnih.gov While mutations in His124, Glu185, and Asp187 affect binding to both antibiotics, a mutation in Asp67 to alanine (B10760859) leads to susceptibility to gentamicin but maintains resistance to apramycin. uzh.ch

Further studies have also implicated other residues, such as Trp63 and Glu249, in contributing to substrate binding, although to a lesser extent. uzh.ch The conservation of these motifs and active site residues across different AAC(3) enzymes underscores their fundamental importance in the mechanism of aminoglycoside acetylation.

General Control Non-Derepressible 5 (GCN5)-Related N-Acetyltransferase (GNAT) Superfamily Classification

Three-Dimensional Structures of AAC(3) Enzymes

X-ray crystallography has provided invaluable insights into the three-dimensional structures of AAC(3) enzymes, both in their unbound (apo) state and in complex with their substrates. The Protein Data Bank (PDB) contains several structures of AAC(3) enzymes, which reveal the molecular details of their function.

The structures of AAC(3)-IV in complex with apramycin (6MN4) and gentamicin (6MN5) illustrate how the enzyme accommodates these different aminoglycosides. nih.govrcsb.org Analysis of these complex structures reveals the specific interactions between the enzyme and its substrates, shedding light on the basis of its substrate promiscuity.

Table 1: Crystallographic Data for AAC(3)-IV

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 6MN3 | Crystal structure of aminoglycoside acetyltransferase AAC(3)-IVa, apoenzyme. rcsb.org | 2.40 |

| 6MN4 | Crystal structure of aminoglycoside acetyltransferase AAC(3)-IVa, H154A mutant, in complex with apramycin. nih.gov | 1.90 |

| 6MN5 | Crystal structure of aminoglycoside acetyltransferase AAC(3)-IVa, H154A mutant, in complex with gentamicin C1A. rcsb.org | 2.58 |

The structural analyses of AAC(3) enzymes have elucidated the basis for their ability to recognize and bind a range of aminoglycoside substrates. The substrate-binding pocket of these enzymes is often highly malleable, allowing for the accommodation of structurally diverse aminoglycosides. asm.org

In AAC(3)-IV, the binding of both apramycin and gentamicin involves a network of interactions with key residues in the active site. nih.gov The substrate-binding pocket contains several negatively charged aspartate and glutamate (B1630785) residues that form hydrogen bonds with the positively charged amino groups of the aminoglycoside ligands. nih.gov

The flexibility of certain regions, such as substrate-binding loops, is a key feature that enables the enzyme to adapt to different substrates. asm.org This conformational flexibility allows the enzyme to accommodate the different shapes and sizes of various aminoglycosides, from the 4,6-disubstituted gentamicin to the unique structure of apramycin. nih.govnih.gov

Detailed analysis of the crystal structures of AAC(3)-IV in complex with gentamicin and apramycin reveals specific molecular interactions that are critical for substrate binding and catalysis. nih.gov

In the AAC(3)-IV-gentamicin complex (PDB ID: 6MN5), the gentamicin molecule is positioned in the active site through a series of hydrogen bonds and electrostatic interactions with residues such as Asp67, His124, Glu185, and Asp187. nih.govnih.gov Similarly, in the AAC(3)-IV-apramycin complex (PDB ID: 6MN4), apramycin forms crucial interactions with the same set of residues. nih.gov

A notable difference lies in the role of Asp67, which appears to be a key determinant of substrate specificity. uzh.ch While the interactions with His124, Glu185, and Asp187 are critical for binding both gentamicin and apramycin, the interaction with Asp67 is discriminatory. uzh.chnih.gov This is further supported by the observation that certain residues like D67, D187, and E249 show different rotations in the apramycin versus the gentamicin-bound structures, indicating subtle conformational adjustments to accommodate the different ligands. nih.gov

The ability of AAC(3)-IV to acetylate both 4,6-disubstituted aminoglycosides like gentamicin and the atypical aminoglycoside apramycin is a result of this flexible yet specific binding pocket. nih.gov This promiscuity has significant clinical implications, as it contributes to cross-resistance against different classes of aminoglycoside antibiotics. nih.gov

Structural Basis for Substrate Recognition and Binding

Structure-Function Relationships and Mutagenesis Studies

The relationship between the three-dimensional structure of AAC(3) enzymes and their catalytic function is a key area of research. By identifying critical amino acid residues and studying the effects of mutations, scientists can gain insights into the mechanisms of catalysis and substrate recognition. fiveable.mefiveable.me

Identification of Key Residues Governing Catalysis and Specificity

The catalytic activity of AAC(3) enzymes relies on a conserved set of amino acid residues within the active site that participate directly in the chemical reaction. A proposed catalytic motif, TxΦHΦAE (where Φ is a hydrophobic residue), contains key residues. nih.gov Within this motif, a glutamate residue is thought to increase the basicity of a nearby histidine. This histidine then abstracts a proton from the 3-N-amine group of the aminoglycoside, activating it for a nucleophilic attack on the acetyl-CoA carbonyl group. nih.gov

Site-directed mutagenesis studies, where specific amino acids are replaced with others, have been instrumental in confirming the roles of these and other residues. nih.govoup.com For instance, altering key residues within the active site can lead to a significant reduction or complete loss of enzymatic activity, confirming their essential role in catalysis. researchgate.netmuni.cz

Beyond the catalytic residues, other amino acids within the active site play a crucial role in determining the substrate specificity of the enzyme. fiveable.mefiveable.me These residues form a binding pocket that accommodates the aminoglycoside substrate. The size, shape, and chemical properties of this pocket dictate which aminoglycosides can bind and be acetylated. For example, in AAC(3)-IIa, residues such as Tyr66 and Phe97 are positioned near the binding sites for different rings of the aminoglycoside substrate, thereby restricting the size of the molecules that can be accommodated. nih.gov In contrast, enzymes with broader substrate specificities, like AAC(3)-IIIa, are believed to have a more open and accommodating active site. nih.govresearchgate.net

The following table summarizes key residues and their proposed functions in various AAC(3) enzymes:

| Enzyme | Key Residue(s) | Proposed Function |

| AAC(3) | TxΦHΦAE motif | Contains key catalytic residues, including a histidine involved in proton abstraction from the aminoglycoside. nih.gov |

| AAC(3)-IIa | Tyr66, Phe97 | Restrict the size and positioning of the aminoglycoside substrate, contributing to narrow substrate specificity. nih.gov |

| AAC(3)-IIIa | - | Possesses a more open active site, allowing for promiscuous activity against a broad range of aminoglycosides. nih.govresearchgate.net |

Engineering of AAC(3) Enzymes for Altered Substrate Profiles

The knowledge gained from structure-function studies can be applied to engineer AAC(3) enzymes with modified properties. rsc.orgasm.org By introducing specific mutations, it is possible to alter the substrate profile of these enzymes, either broadening or narrowing their specificity. rsc.orgportlandpress.com

For example, by replacing bulky amino acid residues in the active site with smaller ones, the binding pocket can be enlarged to accommodate larger aminoglycoside substrates that were previously not recognized. mdpi.com Conversely, introducing larger residues can restrict the active site, leading to a narrower substrate range. This approach of rational design, guided by structural information, has been successful in creating novel enzyme variants with tailored activities. unl.pt

These engineered enzymes serve as powerful tools for studying the principles of molecular recognition and can have practical applications. For instance, an enzyme could be engineered to specifically inactivate a particular aminoglycoside, which could be useful in diagnostic or research settings. Furthermore, understanding how to manipulate substrate specificity can inform the design of novel antibiotics that are less susceptible to modification by existing resistance enzymes. acs.org

Comparative Structural Biology of AAC(3) Isoforms

The AAC(3) family is comprised of several isoforms, such as AAC(3)-Ia, AAC(3)-IIa, AAC(3)-IIb, and AAC(3)-IIIa, which exhibit variations in their substrate specificities. conicet.gov.arnih.gov Comparative structural analysis of these isoforms provides valuable insights into the molecular basis for these differences. researchgate.netnih.govrcsb.orgplos.org

While all AAC(3) enzymes share a conserved core fold, there are significant structural variations, particularly in the regions that form the aminoglycoside binding site. nih.govresearchgate.net The determination of the full-length crystal structure of AAC(3)-Ia from Serratia marcescens revealed that it adopts the canonical AAC fold, contrary to earlier interpretations based on a truncated structure. nih.gov This canonical fold is shared across the family. nih.gov

Key structural differences between isoforms often lie in the minor subdomain, which is a principal source of structural diversity. nih.gov For example, AAC(3)-IIa has a narrower substrate specificity, primarily acting on 4,6-disubstituted aminoglycosides, which is consistent with its more restricted active site. nih.gov In contrast, AAC(3)-IIIa is highly promiscuous, with the ability to modify a wide range of both 4,5- and 4,6-disubstituted aminoglycosides. nih.govresearchgate.net This promiscuity is attributed to a more open and adaptable binding site. plos.org

The following table provides a comparative overview of the structural features of different AAC(3) isoforms:

| Isoform | PDB ID | Organism | Resolution (Å) | Key Structural Features |

| AAC(3)-Ia | 6BVC | Serratia marcescens | 1.81 | Adopts the canonical AAC fold and exists as a stable dimer. nih.govrcsb.org The C-terminal tail forms intramolecular hydrogen bonds contributing to dimer stability. nih.gov |

| AAC(3)-IIa | - | Escherichia coli | - | Possesses a narrow substrate specificity for 4,6-disubstituted compounds due to a restricted active site. nih.govuniprot.org |

| AAC(3)-IIb | 7LAO | Serratia marcescens | 1.92 | Exhibits a more restricted active site similar to AAC(3)-VIa, consistent with its limited aminoglycoside specificity. nih.govrcsb.org |

| AAC(3)-IIIa | 7MQM | Pseudomonas aeruginosa | 1.60 | Shows a high degree of fold similarity with AAC(3)-IIIb and has a promiscuous active site capable of binding a broad range of 4,5- and 4,6-disubstituted aminoglycosides. researchgate.netplos.orgrcsb.org |

| AAC(3)-IIIb | 6MB8 | Pseudomonas aeruginosa | 1.60 | In complex with neomycin and CoASH, it shows a high degree of fold similarity to AAC(3)-IIIa. plos.orgrcsb.org |

| AAC(3)-IV | 6MN3 | Escherichia coli | - | Has the broadest substrate specificity among AAC(3) enzymes, including the ability to acetylate the atypical aminoglycoside apramycin. nih.govmdpi.com Does not show sequence similarity to the GNAT family, suggesting a different fold. nih.gov |

These comparative studies highlight the evolutionary diversification of the AAC(3) family, where subtle changes in the protein architecture have led to a wide range of substrate specificities, enabling bacteria to adapt to different aminoglycoside antibiotics. nih.govbiorxiv.org

Biological and Genetic Determinants of N3 Acetylgentamicin Formation

Molecular Mechanism of Resistance Conferral by N3'-Acetylation

The primary mode of action for gentamicin (B1671437) is the inhibition of bacterial protein synthesis. creative-diagnostics.com This is achieved by binding to the 30S ribosomal subunit, which leads to mRNA mistranslation and ultimately, cell death. creative-diagnostics.com The acetylation of gentamicin at the 3'-amino position directly interferes with this process.

Impaired Binding of Acetylated Gentamicin to the Ribosomal Target (16S rRNA)

Gentamicin and other aminoglycosides bind to a specific region on the bacterial 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site. embopress.orgnih.govembopress.org This binding is crucial for the antibiotic's function. The enzymatic acetylation of the 3'-amino group on gentamicin's deoxystreptamine ring introduces a bulky acetyl group. nih.govresearchgate.net This modification creates steric hindrance, which physically obstructs the antibiotic from fitting correctly into its binding pocket on the 16S rRNA. embopress.orgresearchgate.net Consequently, the affinity of the acetylated gentamicin for the ribosomal target is significantly reduced, rendering the antibiotic unable to effectively interfere with protein synthesis. embopress.orgresearchgate.net

Functional Consequences of Acetylation on Antibiotic Activity

The inability of N3'-acetylgentamicin to bind to the ribosome has direct functional consequences. With the antibiotic effectively neutralized, bacterial protein synthesis can proceed uninhibited. scirp.org This allows the bacterium to continue to grow and replicate even in the presence of gentamicin. The enzymatic modification by AAC(3) enzymes essentially inactivates the antibiotic, leading to clinical resistance. creative-diagnostics.comscirp.org The level of resistance conferred can be high, making gentamicin therapy ineffective against bacteria harboring the corresponding aac(3) gene.

Genetic Location and Dissemination of aac(3) Genes

The genes encoding the enzymes responsible for this compound formation, the aac(3) genes, are notable for their mobility. This mobility is a key factor in their widespread dissemination among pathogenic bacteria.

Plasmid-, Transposon-, and Integron-Borne Genes

aac(3) genes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. creative-diagnostics.comscirp.orgmcmaster.caasm.orgasm.orgnih.govfrontiersin.org

Plasmids: These are extrachromosomal, self-replicating DNA molecules that can be transferred between bacteria through conjugation. creative-diagnostics.comjove.com Plasmids are a common vehicle for the spread of antibiotic resistance genes, including various aac(3) subtypes. creative-diagnostics.comnih.gov

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. creative-diagnostics.comasm.org This mobility facilitates the integration of aac(3) genes into various genetic contexts.

Integrons: These are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. asm.orgnih.govnih.gov Many aac(3) alleles are found as part of these gene cassettes within class 1 integrons, a structure that promotes their spread among different bacterial strains and species. asm.orgnih.govoup.comnih.gov The association with integrons is a major contributor to the rapid and widespread dissemination of gentamicin resistance in clinical settings. asm.orgnih.gov

The presence of aac(3) genes on these mobile elements allows for horizontal gene transfer, the process by which genetic material is moved between different bacteria, even those of different species or genera. asm.orgelifesciences.org This is a primary driver for the rapid evolution and spread of antibiotic resistance. asm.org

Chromosomal Integration of aac(3) Genes

While often found on mobile elements, aac(3) genes can also be integrated into the bacterial chromosome. oup.comelsevier.esasm.org This can occur when a mobile element carrying the gene, such as a transposon or an integron, inserts itself into the chromosomal DNA. oup.comscispace.com For instance, studies have identified class 1 integrons containing aac(3) genes located on the chromosomes of bacteria like Vibrio fluvialis and Acinetobacter baumannii. oup.comasm.org A bacteriophage has also been found to carry an aac(3) gene in Pseudomonas aeruginosa. plos.org Chromosomal integration provides a more stable inheritance of the resistance gene, as it becomes a permanent part of the bacterium's genome and is passed down to all daughter cells during division.

Sequence Diversity and Phylogenetic Analysis of aac(3) Genes

The aac(3) genes represent a diverse family with multiple subtypes, or alleles, that have been identified and characterized over time. nih.govnih.govmcmaster.cauzh.ch These subtypes often exhibit different substrate specificities and are found in various bacterial species.

Phylogenetic analyses based on the amino acid sequences of the AAC(3) enzymes have revealed distinct evolutionary lineages. oup.comscispace.comuzh.ch Initially, subtypes like aac(3)-Ia and aac(3)-Ib were identified, showing considerable sequence similarity and suggesting a common ancestor. nih.gov Subsequent research has uncovered additional subtypes, including aac(3)-Ic, aac(3)-Id, and others, expanding the known diversity of this gene family. nih.govoup.comscispace.com For example, the AAC(3)-Ic protein shares about 57-59% identity with AAC(3)-Ia and AAC(3)-Ib. nih.gov The AAC(3)-Id protein shows 44-50% identity to the Ia, Ib, and Ic variants. oup.com

Studies have categorized these diverse subtypes into distinct clades, often correlating with specific resistance phenotypes. uzh.chresearchgate.net For instance, aac(3)-I subtypes are predominant in Pseudomonas aeruginosa and Acinetobacter baumannii, while aac(3)-II subtypes are more common in Enterobacterales. uzh.ch The aac(3)-IV subtype is notable for its ability to inactivate apramycin (B1230331) in addition to gentamicin. researchgate.net This genetic diversity underscores the continuous evolution of resistance mechanisms in response to antibiotic pressure.

Prevalence of aac(3) Genes in Bacterial Isolates and Environmental Microbiomes

The genes encoding aminoglycoside acetyltransferases, specifically the aac(3) family, are widespread in both clinical and environmental settings. Their prevalence is a significant factor in the dissemination of resistance to aminoglycosides like gentamicin. The distribution of these genes varies considerably by bacterial species, geographical location, and environmental niche.

Prevalence in Clinical Isolates

aac(3) genes are frequently identified in Gram-negative bacteria that are common causes of nosocomial infections. nih.gov The AAC(3) enzymes are among the most common aminoglycoside-modifying enzymes found in clinical isolates. nih.gov

Enterobacteriaceae

Escherichia coli : Studies have shown a high prevalence of aac(3) genes in clinical E. coli isolates. In China, the aac(3)-II gene was the most common aminoglycoside-modifying enzyme gene found in a collection of 205 gentamicin- or etimicin-resistant E. coli strains, present in 162 (79.0%) of the isolates. nih.govmednexus.org Another study in Burkina Faso on 216 E. coli strains found that among the 101 aminoglycoside-resistant isolates, 85.15% possessed the aac(3)-IIc gene. scirp.org In a Spanish multicenter study, the aac(3)-IIa gene was detected in 14.7% of 420 extended-spectrum β-lactamase (ESBL)-producing E. coli isolates. nih.gov A study in Delfan, Iran, found the aac(3)-IIa gene in 44% of uropathogenic E. coli isolates. doaj.org

Klebsiella pneumoniae : The prevalence of aac(3) genes is also significant in K. pneumoniae. A study in Iran on 100 K. pneumoniae isolates found that none carried the aac(3)-IIa or aac(3)-IV genes. brieflands.com However, another study from Iran on 88 clinical isolates of K. pneumoniae identified aac(3)-Ib in 17% and aac(3)-IIa in 11.3% of isolates. nih.gov Research on multidrug-resistant (MDR) K. pneumoniae in Saudi Arabia during the COVID-19 pandemic revealed that the aac(3)-II gene was the least frequent among the tested aminoglycoside resistance genes, found in only 7.8% of 51 MDR isolates. plos.orgplos.orgnih.gov In contrast, a Spanish study reported aac(3)-IIa in 43.1% of 139 ESBL-producing K. pneumoniae isolates. nih.gov In Urmia, Iran, among 85 aminoglycoside-resistant K. pneumoniae isolates, 72.9% had the aac(3)-IIa gene. researchgate.net

Non-Fermenting Gram-Negative Bacteria

Pseudomonas aeruginosa : The aac(3)-I genes are widespread among non-fastidious gram-negative non-fermenters like P. aeruginosa. nih.gov A novel variant, aac(3)-Ic, was identified in a multidrug-resistant P. aeruginosa strain isolated in Italy. nih.gov The AAC(3)-I enzymes are known to confer resistance to gentamicin and sisomicin. nih.gov

Acinetobacter baumannii : In A. baumannii, acquired aminoglycoside-modifying enzymes are frequently detected, with AAC(3)-I being one of the most prevalent types. nih.gov

Other Bacterial Species

Corynebacterium striatum : A study on 64 clinical isolates of C. striatum identified a novel aminoglycoside 3-N-acetyltransferase gene, aac(3)-XI. plos.org This gene was present in 44 (68.75%) of the isolates, all of which exhibited resistance to gentamicin and tobramycin (B1681333). plos.orgepistemonikos.org

Table 1: Prevalence of aac(3) Gene Variants in Various Clinical Bacterial Isolates

| Gene Variant | Bacterial Species | Prevalence | Location | Citation |

|---|---|---|---|---|

| aac(3)-II | Escherichia coli | 79.0% (162/205) | China | nih.govmednexus.org |

| aac(3)-IIc | Escherichia coli | 85.15% (86/101 resistant isolates) | Burkina Faso | scirp.org |

| aac(3)-IIa | Escherichia coli | 44% (44/100) | Delfan, Iran | doaj.org |

| aac(3)-IIa | E. coli (ESBL-producing) | 14.7% (62/420) | Spain | nih.gov |

| aac(3)-Ib | Klebsiella pneumoniae | 17% (15/88) | Southeast Iran | nih.gov |

| aac(3)-IIa | Klebsiella pneumoniae | 11.3% (10/88) | Southeast Iran | nih.gov |

| aac(3)-II | K. pneumoniae (MDR) | 7.8% (4/51) | Makkah, Saudi Arabia | plos.orgplos.orgnih.gov |

| aac(3)-IIa | K. pneumoniae (ESBL-producing) | 43.1% (60/139) | Spain | nih.gov |

| aac(3)-IIa | K. pneumoniae (aminoglycoside-resistant) | 72.9% (62/85) | Urmia, Iran | researchgate.net |

| aac(3)-IIg | Enterobacter cloacae complex | 21.76% (37/170) | Wenzhou, China | asm.orgnih.gov |

| aac(3)-Ic | Pseudomonas aeruginosa | Identified in one isolate | Italy | nih.gov |

| aac(3)-XI | Corynebacterium striatum | 68.75% (44/64) | Not Specified | plos.orgepistemonikos.org |

Prevalence in Environmental Microbiomes

The environmental microbiome is recognized as a vast reservoir of antibiotic resistance genes, including variants of aac(3). nih.govrcsb.org

Wastewater and Treatment Plants : Wastewater serves as a critical point for the dissemination of antibiotic resistance genes. Studies have consistently detected aac(3) genes in these environments.

In one study, the aac(3)-IIa gene was found in 50% of hospital wastewater samples and 28% of urban wastewater samples. researchgate.net Another investigation confirmed the presence of aac(3)-IIa in both hospital and urban wastewaters, with a higher frequency in hospital wastewater (52%). researchgate.net

Metagenomic analysis of pharmaceutical wastewaters also revealed the presence of several aminoglycoside resistance genes, including aac(3)-I, aac(3)-II, aac(3)-III, and aac(3)-IV. mdpi.com

The Aac3 gene has been identified in microbial populations from wastewater treatment facilities. researchgate.net However, a study of sludge from Norwegian drinking water treatment plants did not detect the aac(3)-II gene in any isolates, suggesting regional and sample-type variations. frontiersin.org

Aquatic Environments : Natural water bodies are also impacted by the spread of these resistance genes. A multi-year study of Lake Erie showed a notable increase in the abundance of ARGs, specifically observing a rise in genes like aac(3) that confer resistance to gentamicin. biorxiv.org

Soil Microbiomes : The soil environment harbors a diverse array of resistance genes. Functional metagenomic studies of grassland soil have identified numerous aminoglycoside acetyltransferases, highlighting the soil as a reservoir for genes that may be ancestral to those found in clinical pathogens. nih.gov

Table 2: Detection of aac(3) Genes in Environmental Microbiomes

| Environment | Gene(s) Detected | Findings | Location | Citation |

|---|---|---|---|---|

| Hospital Wastewater | aac(3)-IIa | Present in 50% of samples. | Not Specified | researchgate.net |

| Urban Wastewater | aac(3)-IIa | Present in 28% of samples. | Not Specified | researchgate.net |

| Pharmaceutical Wastewater | aac(3)-I, -II, -III, -IV | Detected in metagenomic DNA from all study sites. | Not Specified | mdpi.com |

| Lake Erie | aac(3) | Increasing abundance observed between 2014 and 2019. | USA/Canada | biorxiv.org |

| Drinking Water Treatment Plant Sludge | aac(3)-II | Not detected in any isolates. | Norway | frontiersin.org |

| Soil | Antibiotic_NAT family (includes aac(3)) | Identified as a vast reservoir of diverse AAC enzymes. | Not Specified | nih.gov |

The widespread presence of aac(3) genes across diverse bacterial species and environments underscores their successful mobilization and persistence. Their prevalence in clinical settings directly impacts the efficacy of aminoglycoside antibiotics, while their abundance in environmental reservoirs highlights potential pathways for the emergence and spread of new resistance threats.

Table of Compounds

| Compound Name |

|---|

| Amikacin (B45834) |

| Ampicillin |

| Apramycin |

| Chloramphenicol |

| Co-trimoxazole |

| Dactimicin |

| Dibekacin (B1670413) |

| Etimicin |

| Fortimicin |

| Furazolidone |

| Gentamicin |

| Gentamicin C1 |

| Gentamicin C1a |

| Kanamycin (B1662678) |

| Nalidixic acid |

| Neomycin |

| Netilmicin |

| Paromomycin |

| Sisomicin |

| Spectinomycin |

| Streptomycin |

Advanced Research Methodologies and Applications in N3 Acetylgentamicin Studies

Spectroscopic Characterization of Acetylated Aminoglycosides in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of acetylated aminoglycosides, providing definitive evidence of the modification and its specific location on the antibiotic molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetylation Site Determination and Product Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the site of acetylation on aminoglycosides like gentamicin (B1671437). asm.org By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) in the molecule, researchers can pinpoint which amino group has been modified. For instance, in the characterization of the product from the reaction of an aminoglycoside with an acetyltransferase, the appearance of new signals corresponding to an acetyl methyl group and a downfield shift of the proton and carbon at the acetylation site are indicative of the modification. asm.orgnih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly crucial. asm.orgnih.gov These experiments reveal correlations between different nuclei, allowing for the complete assignment of the molecular structure. For example, an HMBC experiment can show a correlation between the carbonyl carbon of the newly added acetyl group and the proton attached to the nitrogen that has been acetylated, thus confirming the N-acetylation site. asm.org This level of detailed structural analysis was instrumental in elucidating the structure of dibekacin (B1670413) acetylated at the 3-N position by a novel AAC(3) enzyme. asm.orgnih.gov

Table 1: Representative NMR Techniques for Acetylation Site Determination

| NMR Technique | Information Provided | Application in N3'-Acetylgentamicin Studies |

|---|---|---|

| ¹H NMR | Provides information about the chemical environment of protons. | Detects the appearance of acetyl methyl protons and shifts in the signals of protons near the acetylation site. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Detects the appearance of acetyl carbonyl and methyl carbons and shifts in the signals of carbons near the acetylation site. asm.org |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps in tracing the spin systems within each sugar ring of the aminoglycoside. |

| TOCSY | Shows correlations between all protons within a spin system. | Useful for identifying all the protons belonging to a specific sugar residue. |

| HSQC/HETCOR | Shows correlations between protons and their directly attached carbons. | Links the proton and carbon assignments, providing a more complete picture of the molecule's structure. |

| HMBC | Shows correlations between protons and carbons that are 2-3 bonds away. | Crucial for identifying the exact site of acetylation by showing a correlation between the acetyl protons/carbonyl carbon and the atoms at the amino group. asm.orgnih.gov |

Mass Spectrometry for Product Identification and Purity Analysis

Mass spectrometry (MS) is a highly sensitive technique used to identify the products of enzymatic reactions and assess their purity. researchgate.net In the context of this compound, MS can rapidly confirm the addition of an acetyl group by detecting a mass increase of 42.0 Da (the mass of an acetyl group) in the modified gentamicin molecule. asm.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity. asm.org

Tandem mass spectrometry (MS/MS) is employed to gain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. tandfonline.com The fragmentation pattern can often provide clues about the location of the modification. While MS is excellent for confirming the presence of the acetyl group, it is generally used in conjunction with NMR for unambiguous site determination. tandfonline.com Various ionization techniques, such as electrospray ionization (ESI), are well-suited for analyzing polar molecules like aminoglycosides. researchgate.netchromatographyonline.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for separating reaction mixtures and analyzing the components, allowing for both identification and quantification of the acetylated product. chromatographyonline.comshimadzu.nl

Recombinant Protein Expression and Purification of AAC(3) Enzymes

To study the enzymatic activity and properties of AAC(3) enzymes in detail, they are often produced in large quantities using recombinant DNA technology. nih.gov This process involves several key steps:

Cloning: The gene encoding the AAC(3) enzyme (the aac(3) gene) is amplified from the source organism using the polymerase chain reaction (PCR). nih.govoup.com The amplified gene is then inserted into an expression vector, which is a small, circular DNA molecule that can replicate inside a host organism. nih.govasm.org These vectors often contain elements that allow for high-level expression of the cloned gene.

Expression: The recombinant vector is introduced into a suitable host organism, typically Escherichia coli. nih.govoup.comfrontiersin.org The host cells are then cultured, and the expression of the AAC(3) enzyme is induced, often by adding a chemical inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG). jmb.or.krspandidos-publications.com Some expression systems are designed for low basal expression to promote proper protein folding. nih.gov

Purification: After expression, the host cells are harvested and broken open to release the cellular contents, including the recombinant protein. The AAC(3) enzyme is then purified from the complex mixture of cellular proteins. nih.gov A common method is affinity chromatography, where the recombinant protein is engineered to have a "tag" (e.g., a polyhistidine-tag) that allows it to bind specifically to a chromatography resin. jmb.or.krneb.com The bound protein can then be washed and eluted in a highly pure form. The purity of the enzyme is typically assessed using techniques like SDS-PAGE. nih.gov

Enzymatic Assays for Activity Measurement and Kinetic Parameter Determination (e.g., Spectrophotometric Assays)

Enzymatic assays are essential for measuring the activity of AAC(3) enzymes and determining their kinetic parameters, such as Km and kcat. A widely used method is the continuous spectrophotometric assay. nih.gov This assay couples the release of coenzyme A (CoASH) from the acetylation reaction to a reporter reaction that can be monitored by a spectrophotometer.

In a common setup, the sulfhydryl group of the released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dipyridyldisulfide (DTDP) to produce a colored product (TNB or 4-thiopyridone, respectively) that absorbs light at a specific wavelength (412 nm for TNB, 324 nm for 4-thiopyridone). nih.gov By measuring the rate of increase in absorbance, the rate of the enzymatic reaction can be determined. nih.govresearchgate.net Another coupled assay format links the production of ADP (in the case of phosphotransferases) to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. frontiersin.orgnih.gov

These assays are used to:

Determine the substrate specificity of the enzyme by testing its activity with various aminoglycosides and acyl-CoA donors. nih.gov

Calculate key kinetic parameters (Km, Vmax, kcat, and kcat/Km) which provide insights into the enzyme's efficiency and affinity for its substrates. nih.govnih.gov

Study the effect of pH and other conditions on enzyme activity. nih.gov

Screen for and characterize inhibitors of the enzyme.

Table 2: Kinetic Parameters of an AAC(3) Enzyme

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Gentamicin | Data not available | Data not available | Data not available |

| Kanamycin (B1662678) A | Data not available | Data not available | Data not available |

| Tobramycin (B1681333) | Data not available | Data not available | Data not available |

| Acetyl-CoA | Data not available | Data not available | Data not available |

Microbiological Research Techniques for Studying Resistance Mechanisms in vitro

Microbiological techniques are fundamental to understanding the impact of N3'-acetylation on bacterial susceptibility to gentamicin and the genetic basis of this resistance. nih.gov

Antimicrobial Susceptibility Testing (AST): This is performed to determine the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium. oup.complos.org By comparing the MIC of gentamicin for a susceptible bacterial strain versus a strain expressing an AAC(3) enzyme, the contribution of the enzyme to resistance can be quantified. oup.comelsevier.es Common methods include broth microdilution, agar (B569324) dilution, and disk diffusion. asm.org

Transformation: This is the process by which a bacterial cell takes up foreign DNA from its environment. In the lab, researchers can introduce a plasmid containing an aac(3) gene into a susceptible bacterial strain (like E. coli) to see if it confers resistance to gentamicin. oup.comnih.govfrontiersin.org This is a direct way to link a specific gene to a resistance phenotype.

Gene Knockouts: To confirm the role of a specific gene in resistance, it can be inactivated or "knocked out." nih.gov If knocking out an aac(3) gene in a resistant bacterium makes it susceptible to gentamicin again, it confirms that this gene was responsible for the resistance. Techniques like allelic exchange are used to create these knockout mutants. nih.gov Conversely, knocking out genes that are thought to be involved in antibiotic uptake can also be studied. mdpi.comasm.org

Rational Design of Inhibitors Targeting AAC(3) Enzymes

The detailed structural and mechanistic understanding of AAC(3) enzymes gained from the aforementioned studies provides a foundation for the rational design of inhibitors. The goal is to develop molecules that can block the activity of these enzymes, thereby restoring the efficacy of aminoglycoside antibiotics like gentamicin in resistant bacteria.

Structure-based drug design is a key strategy. nih.govnih.gov This approach uses the three-dimensional structure of the AAC(3) enzyme, often determined by X-ray crystallography, to design small molecules that can bind tightly to the enzyme's active site and prevent it from modifying the antibiotic. researchgate.net Computational methods, such as molecular docking, are used to predict how potential inhibitors will bind to the enzyme and to prioritize candidates for synthesis and testing. researchgate.netacs.org

Strategies for designing inhibitors include:

Mimicking the Transition State: Designing molecules that resemble the transition state of the enzymatic reaction, as these often bind with very high affinity.

Bi-substrate Analogues: Creating a single molecule that links a mimic of the aminoglycoside substrate to a mimic of acetyl-CoA. mdpi.com Such molecules can occupy both substrate binding sites simultaneously, leading to potent inhibition.

Fragment-Based Screening: Identifying small molecular fragments that bind to the active site and then chemically linking them together to create a more potent inhibitor.

The development of effective inhibitors for AAC(3) enzymes is an active area of research with the potential to combat a significant mechanism of antibiotic resistance. mdpi.comnih.goveurekaselect.com

Approaches to Overcoming Enzymatic Resistance by Inhibiting Acetyltransferases

A primary strategy to counteract the resistance mechanism involving this compound is the development of inhibitors that target the responsible enzymes, primarily aminoglycoside acetyltransferases (AACs). mdpi.com The goal is to co-administer these inhibitors with aminoglycosides like gentamicin to restore their antibacterial activity. mdpi.comnih.gov Research into overcoming this enzymatic resistance has explored several classes of inhibitors.

Small Molecule Inhibitors: A significant amount of research has been dedicated to discovering small organic molecules that can inhibit AAC enzymes. asm.orgnih.gov High-throughput screening and traditional chemical synthesis have been employed to identify and create compounds that can block the enzyme's active site. asm.orguky.edu For example, a library of 45 noncarbohydrate molecules featuring a 1,3-diamine scaffold, commonly found in aminoglycosides, was synthesized and found to be a competitive inhibitor of APH(3’)-IIIa, a related modifying enzyme. asm.orguky.edu

Bisubstrate Inhibitors: Another sophisticated approach involves the design of bisubstrate inhibitors. These molecules are hybrids, typically composed of an aminoglycoside (like gentamicin or neamine) linked to a molecule resembling acetyl-coenzyme A (AcCoA). asm.orgnih.govuky.edu These inhibitors are designed to bind to both the aminoglycoside and AcCoA binding sites of the acetyltransferase simultaneously, exhibiting potent inhibition of various AAC(3) and AAC(6') enzymes. asm.orguky.edu For instance, a kanamycin B-CoA conjugate proved to be a good inhibitor of the AAC family, though its clinical application was limited by poor cell wall permeability. mdpi.com

Metal Ions as Inhibitors: Recent studies have revealed the inhibitory potential of various metal ions against AAC enzymes. mdpi.com It was discovered that Zn2+ ions could inhibit AAC(6')-Ib, a prevalent resistance enzyme. asm.orgnih.gov This finding prompted broader investigations into other metal salts. asm.org Studies have shown that ions such as Zn2+, Cu2+, Cd2+, and Au3+ are capable of inhibiting the N-acetyltransferase activity of a variety of AACs in vitro, including AAC(3)-Ia, AAC(3)-Ib, and AAC(3)-IV. asm.orguky.edu This has opened a promising avenue for developing metal salts as potential adjuvants in combination therapies with aminoglycosides. nih.govuky.edu

| Inhibitor Class | Example/Type | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|---|

| Small Molecules | 1,3-diamine scaffold molecules | APH(3’)-IIIa | Act as competitive inhibitors. | asm.orguky.edu |

| Bisubstrate Inhibitors | Gentamicin/Neamine linked to AcCoA-like molecule | AAC(3) and AAC(6') enzymes | Inhibit various AAC resistance enzymes. | asm.orguky.edu |

| Bisubstrate Inhibitors | Kanamycin B-CoA conjugate | AAC family | Good inhibitor but poor cell permeability. | mdpi.com |

| Metal Ions | Zn2+, Cu2+, Cd2+, Au3+ | AAC(2′)-Ic, AAC(3)-Ia, AAC(3)-Ib, AAC(3)-IV, AAC(6′) enzymes | Inhibit a broad range of AAC enzymes in vitro. | asm.orgnih.gov |

| Metal Ions | Ag1+ | AAC(6')-Ib | Inhibits acetylation of aminoglycosides and reverses amikacin (B45834) resistance. | mdpi.com |

Computational Methods in Inhibitor Design (e.g., Molecular Docking, in silico Screening)

Computational methods are integral to modern drug discovery and play a crucial role in designing inhibitors for aminoglycoside acetyltransferases. nih.govnih.govnih.gov These techniques accelerate the identification of promising lead compounds from vast chemical libraries, reducing the time and cost associated with experimental screening. nih.gov

In silico Screening: This approach involves the computational filtering of large libraries of compounds to identify molecules with a high probability of binding to the target enzyme. nih.govexlibrisgroup.com For instance, an in silico screening of the ChemBridge library was used to identify potential inhibitors of the AAC(6')-Ib enzyme. nih.govexlibrisgroup.com This method allows researchers to prioritize a smaller, more manageable number of compounds for subsequent experimental testing. researchgate.net Structure-based virtual screening, which uses the three-dimensional structure of the enzyme, has been successfully applied to discover new scaffolds for AAC(6')-Ib inhibitors beyond simple substrate analogs. researchgate.net

Molecular Docking: Molecular docking is a simulation technique that predicts the preferred orientation and binding affinity of a ligand (potential inhibitor) when bound to the active site of a target protein. nih.govnih.gov It provides insights into the molecular interactions between the inhibitor and the enzyme. nih.gov Docking programs like Glide and AutoDock Vina have been used to identify inhibitors of AAC(6')-Ib. nih.govrsc.org In one study, a collection of 280,000 compounds from the ChemBridge library was docked to the aminoglycoside binding site of AAC(6')-Ib using Glide. nih.govrsc.orgresearchgate.net This led to the identification of a compound, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, which was subsequently confirmed to inhibit the acetylation of aminoglycosides in vitro. nih.govresearchgate.net Docking studies can also help elucidate why certain compounds are effective inhibitors; for example, they can show how an inhibitor binds competitively at the aminoglycoside binding site. exlibrisgroup.com

| Computational Method | Software/Platform | Target Enzyme | Library Screened | Outcome/Identified Inhibitor | Reference |

|---|---|---|---|---|---|

| In silico Screening | Not specified | AAC(6')-Ib | ChemBridge library | Identified two barbituric acid derivatives with micromolar activity. | nih.govexlibrisgroup.com |

| Molecular Docking (Glide) | Glide | AAC(6')-Ib | Chembridge library (280,000 compounds) | Identified 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol as an inhibitor. | nih.govresearchgate.net |

| Structure-Based Virtual Screening | UCSF DOCK6, AutoDock Vina | AAC(6')-Ib | ChemBridge library (30,000 compounds) | Developed a protocol to predict potential inhibitors that bind to the active site. | researchgate.net |

| Pharmacophore Modeling & Molecular Docking | MOE 2015.10, LeadIT 2.0.2 | AcrB (part of AcrAB-TolC efflux pump) | DrugBank, Traditional Chinese Medical databank | Identified six potential efflux pump inhibitors. | oamjms.eu |

Structure-Activity Relationship (SAR) Studies for AAC(3) Inhibitors

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent drug candidates. mdpi.comacs.org By systematically modifying the chemical structure of an inhibitor and evaluating the effect of these changes on its activity, researchers can understand which functional groups are essential for its inhibitory function. mdpi.combiorxiv.org

For inhibitors of aminoglycoside acetyltransferases, SAR studies have provided crucial insights. While much detailed work has been published on AAC(6')-Ib, the principles guide the development of inhibitors for other AACs, including the AAC(3) family. For AAC(3) enzymes specifically, it has been noted that acylation at the 1-N position of an aminoglycoside sterically interferes with the desired 3-N acetylation by the enzyme. nih.gov For example, the 1-N-acylated aminoglycosides butirosin (B1197908) and amikacin show a significant reduction in activity as substrates for AAC(3) enzymes compared to their non-acylated counterparts, ribostamycin (B1201364) and kanamycin A. nih.gov This principle was foundational in the development of semi-synthetic aminoglycosides like amikacin, which are protected from many enzymes that act on position 3. ucl.ac.be

More detailed SAR studies on a pyrrolidine (B122466) pentamine scaffold identified as an inhibitor of AAC(6')-Ib have shown that the integrity of the scaffold is necessary for activity. mdpi.com Further studies demonstrated that while truncating the molecule leads to a loss of inhibitory activity, modifying functionalities and stereochemistry at different positions (R1-R5) has varied effects, highlighting the potential for optimization. mdpi.combiorxiv.orgnih.gov For instance, alterations at the R1 position of the most active compounds reduced inhibition, showing the essential nature of the S-phenyl moiety at this location. biorxiv.orgnih.gov In contrast, modifications at the R3, R4, and R5 positions showed varied effects, suggesting these are promising sites for future modifications to enhance potency. mdpi.combiorxiv.orgnih.gov Such detailed SAR analyses, supported by computational modeling, are instrumental in designing potent inhibitors that could be used in combination with aminoglycosides to overcome resistance. mdpi.com

| Inhibitor Scaffold/Analog | Enzyme Target | Structural Modification | Effect on Inhibitory Activity | Reference |

|---|---|---|---|---|

| 1-N-acylated aminoglycosides (e.g., Amikacin, Butirosin) | AAC(3) enzymes | Acyl group at 1-N position | Reduced substrate activity (i.e., protected from modification), suggesting a strategy for designing resistant antibiotics. | nih.govucl.ac.be |

| Pyrrolidine pentamine scaffold | AAC(6')-Ib | Truncation of the scaffold | Loss of inhibitory activity. | mdpi.combiorxiv.orgnih.gov |

| Pyrrolidine pentamine scaffold (Compound 2700.001) | AAC(6')-Ib | Alterations at R1 position (S-phenyl moiety) | Reduced inhibition levels. | biorxiv.orgnih.gov |

| Pyrrolidine pentamine scaffold | AAC(6')-Ib | Modifications at R3, R4, and R5 positions | Varied effects, demonstrating potential for optimization. | mdpi.combiorxiv.orgnih.gov |

Q & A

Q. How to reconcile discrepancies between in silico predictions and empirical data on this compound toxicity?

- Methodological Answer: Computational models may underestimate toxicity if they ignore metabolites (e.g., deacetylated gentamicin). Conduct Ames tests for mutagenicity and nephrotoxicity assays in zebrafish embryos. Compare cytotoxicity (IC50) in HEK293 cells with gentamicin. Use benchmark dose (BMD) modeling to quantify dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.